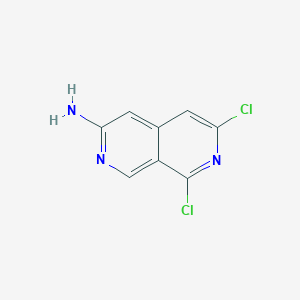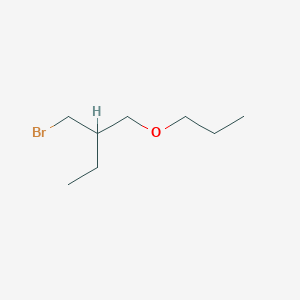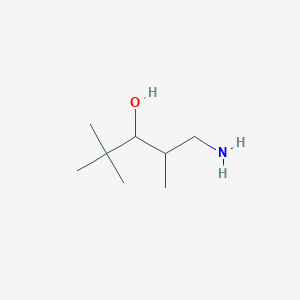
3-mercapto-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-3-mercaptosuccinic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a mercapto group (-SH), and a carboxylic acid group (-COOH) attached to a succinic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-mercaptosuccinic acid can be achieved through several methodsAnother method includes the cyclization of γ-substituted amino acid derivatives, which can be further modified to introduce the mercapto group .
Industrial Production Methods
Industrial production of (2R)-2-Amino-3-mercaptosuccinic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
(2R)-2-Amino-3-mercaptosuccinic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids or amides.
科学的研究の応用
(2R)-2-Amino-3-mercaptosuccinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds
作用機序
The mechanism of action of (2R)-2-Amino-3-mercaptosuccinic acid involves its interaction with various molecular targets and pathways. The mercapto group can act as a nucleophile, participating in reactions with electrophilic centers. The amino group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological processes such as enzyme activity and signal transduction .
類似化合物との比較
Similar Compounds
- (2R,3R)-Tartaric acid
- (2S,3S)-Tartaric acid
- meso-Tartaric acid
Uniqueness
(2R)-2-Amino-3-mercaptosuccinic acid is unique due to the presence of both an amino group and a mercapto group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one of these functional groups .
特性
分子式 |
C4H7NO4S |
|---|---|
分子量 |
165.17 g/mol |
IUPAC名 |
(2R)-2-amino-3-sulfanylbutanedioic acid |
InChI |
InChI=1S/C4H7NO4S/c5-1(3(6)7)2(10)4(8)9/h1-2,10H,5H2,(H,6,7)(H,8,9)/t1-,2?/m0/s1 |
InChIキー |
MWUQQPGZOPQTIX-PIKHSQJKSA-N |
異性体SMILES |
[C@H](C(C(=O)O)S)(C(=O)O)N |
正規SMILES |
C(C(C(=O)O)S)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)

![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)






